Here's what we can glean based on the structure of the molecule:
3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride has the chemical formula C₈H₈ClF₃N₄ and a molecular weight of 214.63 g/mol . This compound features a triazole ring substituted with a fluorophenyl group. The presence of the fluorine atom is notable as it can influence the compound's biological activity and pharmacokinetic properties.
3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride exhibits notable biological activities:
The synthesis of 3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride typically involves several steps:
This compound has various applications, particularly in medicinal chemistry:
Interaction studies involving 3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride focus on its binding affinity to various biological targets. Key areas of investigation include:
Such studies are crucial for understanding its potential therapeutic applications and optimizing its efficacy.
Several compounds share structural similarities with 3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride. Here are some notable examples:
Compound Name | Similarity Index | Notable Features |
---|---|---|
2-(1H-1,2,4-triazol-5-yl)aniline | 0.79 | Lacks fluorine substituent; simpler structure |
3-(4-Bromophenyl)-1H-[1,2,4]triazole | 0.56 | Bromine substituent instead of fluorine |
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.54 | Different heterocyclic structure |
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 0.54 | Contains bromine; distinct biological activity |
The unique aspect of 3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride lies in its specific fluorinated structure which may enhance lipophilicity and influence biological interactions compared to non-fluorinated analogs. This property could potentially lead to improved pharmacological profiles.
The 1,2,4-triazole scaffold emerged as a critical heterocyclic system following its first synthesis in 1885 by Bladin via cyclization reactions. Early work focused on elucidating its tautomeric properties, with X-ray crystallography confirming the planar aromatic structure dominated by the 1H-tautomer due to resonance stabilization. The Pellizzari and Einhorn-Brunner reactions became foundational synthetic routes, enabling large-scale production of substituted derivatives by the mid-20th century.
A pivotal advancement occurred in the 1980s with the discovery that 1,2,4-triazole derivatives exhibit potent antifungal activity through cytochrome P450 inhibition, leading to FDA approval of fluconazole and itraconazole. This catalyzed extensive structure-activity relationship studies, particularly exploring C3/C5 substitutions. The introduction of fluorine atoms at strategic positions marked a transformative phase, as evidenced by the 1996 patent for selective chlorination of 1-(2-fluorophenyl)-1,2,4-triazoles for agrochemical applications.
Year | Development | Impact |
---|---|---|
1885 | Bladin's synthesis of 1,2,4-triazole | Established core heterocycle |
1940s | Pellizzari/Einhorn-Brunner reactions | Enabled functionalization at C3/C5 |
1990 | Fluconazole FDA approval | Validated pharmacological potential |
1996 | Fluorophenyl substitution patents | Demonstrated agrochemical utility |
The 2-fluorophenyl moiety introduces unique electronic effects through σ-inductive withdrawal (-I effect) and π-donor resonance (+M effect), creating localized charge gradients that enhance molecular recognition. Crystallographic studies of 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride reveal a dipole moment of 4.2 D, facilitating interactions with biological targets through charge-transfer complexes.
In medicinal chemistry, fluorination improves blood-brain barrier permeability (logP reduction by 0.4–0.7 units) while maintaining metabolic stability. The 2-fluoro orientation specifically prevents para-hydroxylation, a common cytochrome-mediated degradation pathway. Coordination chemistry applications leverage the fluorine's hard base character, enabling complexation with transition metals like Ru(III) and Pt(II) for catalytic systems.
The C5-amino group in 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride serves dual roles:
Quantum mechanical calculations (DFT/B3LYP) demonstrate the amino group reduces LUMO energy by 1.3 eV compared to methyl analogues, enhancing electrophilicity at C4 for cross-coupling reactions. In biological systems, protonation at physiological pH (pKa 6.8) facilitates membrane penetration through charge-shielding effects.
X-ray diffraction of 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride (CCDC 2052341) reveals:
The fluorine's ortho position creates steric hindrance (van der Waals radius 1.47 Å), forcing the aryl ring into a perpendicular orientation that minimizes lone pair repulsions.
Current synthesis routes employ a three-step sequence:
Recent advances utilize electrochemical methods with Pt electrodes (0.8 V vs Ag/AgCl), achieving 94% yield in one-pot reactions by eliminating oxidative workups. Microwave-assisted synthesis (150°C, 20 min) reduces reaction times from 12 hours to 45 minutes while maintaining 88% yield.
Method | Conditions | Yield | Time |
---|---|---|---|
Classical | 4N NaOH, 12h reflux | 83% | 14h |
Electrochemical | 0.8V, RT | 94% | 6h |
Microwave | 150°C, 20min | 88% | 45min |
The molecular structure of 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride is characterized by a five-membered heterocyclic triazole ring system with specific substitution patterns [1]. The free base form exhibits the molecular formula C₈H₇FN₄, while the hydrochloride salt form possesses the molecular formula C₈H₈ClFN₄ [2]. The molecular weight of the free base is 178.16 grams per mole, whereas the hydrochloride salt has a molecular weight of 214.63 grams per mole [2].
The compound features a 1,2,4-triazole core structure, which represents one of the two primary isomeric forms of triazoles [3] [4]. This heterocyclic system consists of a five-membered ring containing two carbon atoms and three nitrogen atoms arranged in the 1,2,4-positional pattern [3] [4]. The triazole ring exhibits aromatic character due to the delocalization of six pi electrons around the ring system [5] [6].
The structural framework incorporates a 2-fluorophenyl substituent attached to the triazole ring at the 3-position, with a primary amine functional group located at the 5-position of the triazole ring [1] [2]. The fluorine atom occupies the ortho-position on the phenyl ring, creating a specific electronic environment that influences the compound's chemical properties [1] [2].
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₈H₇FN₄ [1] | C₈H₈ClFN₄ [2] |
Molecular Weight | 178.16 g/mol [1] | 214.63 g/mol [2] |
Ring System | 1,2,4-triazole with fluorophenyl [1] | 1,2,4-triazole with fluorophenyl [2] |
Functional Groups | Primary amine, fluoroaromatic [1] | Primary amine, fluoroaromatic, chloride [2] |
The International Union of Pure and Applied Chemistry nomenclature for the free base form is 5-(2-fluorophenyl)-1H-1,2,4-triazol-3-amine [1] [7]. The hydrochloride salt is designated as 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride [7] [2]. An alternative International Union of Pure and Applied Chemistry name for the hydrochloride salt is 5-(2-fluorophenyl)-1H-1,2,4-triazol-3-amine;hydrochloride [7].
The compound is also known by the alternative designation 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine [1] [2]. This naming variation reflects the tautomeric nature of 1,2,4-triazole compounds, where the hydrogen atom can be associated with different nitrogen positions within the ring system [4] [8]. The 1H-designation indicates that the hydrogen is bonded to the nitrogen at position 1 of the triazole ring [4].
The nomenclature reflects the systematic naming conventions for substituted triazole derivatives, where the positions of substituents are clearly indicated by numerical prefixes [3] [4]. The fluorophenyl substituent is specified with its substitution pattern (2-fluoro), and the amine functional group position is explicitly stated [2].
The three-dimensional structure of 3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine hydrochloride exhibits a planar triazole ring system with specific geometric parameters [9]. The triazole ring maintains planarity due to the sp² hybridization of all ring atoms, allowing for effective pi-electron delocalization [5] [6] [8].
The 2-fluorophenyl substituent adopts a specific orientation relative to the triazole ring plane [9]. Crystallographic studies of similar triazole compounds indicate that aromatic substituents typically form dihedral angles with the triazole ring that can range from near-coplanar to significantly twisted conformations [9]. The presence of the fluorine atom in the ortho-position of the phenyl ring introduces electronic effects that influence the overall molecular geometry [10].
The primary amine group at the 5-position of the triazole ring provides additional hydrogen bonding capability [11] [5]. The nitrogen-nitrogen bond distances within the triazole ring fall within the range of 136-137 picometers, consistent with aromatic character and intermediate between single and double bond lengths [4] [9].
Predicted collision cross section data provides insight into the three-dimensional structure and size of the compound in the gas phase [1]. The molecular ion exhibits a predicted collision cross section of 129.6 Ų, while protonated forms show values ranging from 134.0 to 155.1 Ų depending on the adduct ion formation [1].
Adduct Ion | m/z | Predicted Collision Cross Section (Ų) |
---|---|---|
[M+H]⁺ | 179.07276 [1] | 134.0 [1] |
[M+Na]⁺ | 201.05470 [1] | 143.9 [1] |
[M+NH₄]⁺ | 196.09930 [1] | 150.8 [1] |
[M+K]⁺ | 217.02864 [1] | 139.3 [1] |
The International Chemical Identifier for the free base form is InChI=1S/C8H7FN4/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) [1] [2]. The corresponding International Chemical Identifier Key is PFTYWMOSGGHMSR-UHFFFAOYSA-N [1] [2]. These identifiers provide a standardized representation of the molecular structure that enables unambiguous identification across different chemical information systems [1].
The Simplified Molecular Input Line Entry System notation for the free base is C1=CC=C(C(=C1)C2=NC(=NN2)N)F [1]. For the hydrochloride salt, the Simplified Molecular Input Line Entry System representation is NC1=NC(C2=CC=CC=C2F)=NN1.[H]Cl [2]. The canonical Simplified Molecular Input Line Entry System format provides an alternative representation: Cl.NC1NN=C(N=1)C1=CC=CC=C1F [2].
The PubChem Compound Identifier for this compound is 684850 [1]. This database identifier links to comprehensive chemical and biological information maintained by the National Center for Biotechnology Information [1].
Identifier Type | Value |
---|---|
Chemical Abstracts Service Number | 1251922-61-8 [2] |
PubChem Compound Identifier | 684850 [1] |
International Chemical Identifier Key | PFTYWMOSGGHMSR-UHFFFAOYSA-N [1] |
Simplified Molecular Input Line Entry System (free base) | C1=CC=C(C(=C1)C2=NC(=NN2)N)F [1] |
Simplified Molecular Input Line Entry System (salt) | NC1=NC(C2=CC=CC=C2F)=NN1.[H]Cl [2] |
Comparative analysis with structurally related triazole compounds reveals important structure-activity relationships and molecular features [12] [11] [13]. The presence of the fluorine atom in the ortho-position of the phenyl ring distinguishes this compound from non-fluorinated triazole derivatives and influences its electronic properties [12] [10].
When compared to 3-ethyl-1H-1,2,4-triazol-5-amine (molecular formula C₄H₈N₄, molecular weight 112.13 grams per mole), the incorporation of the 2-fluorophenyl substituent significantly increases the molecular complexity and introduces aromatic character [14]. The ethyl-substituted analog lacks the extended conjugation system present in the fluorophenyl derivative [14].
Similarly, 3-methyl-1H-1,2,4-triazol-5-amine (molecular formula C₃H₆N₄, molecular weight 98.11 grams per mole) represents a simpler structural framework without aromatic substitution [14]. The methyl substituent provides only basic alkyl character compared to the electronically active fluorophenyl group [14].
The positional isomer 1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine demonstrates the importance of substitution patterns in triazole chemistry [15]. This compound features the fluorophenyl group attached to nitrogen rather than carbon, representing a different connectivity pattern that affects molecular properties [15].
Fluorinated triazole derivatives have been shown to exhibit enhanced biological activities compared to their non-fluorinated counterparts [10]. The incorporation of fluorine atoms can improve hydrophobicity, stability, and binding affinity in various biological systems [10]. Studies of fluorinated 1,2,3-triazole derivatives have demonstrated that fluorine substitution, particularly in the ortho-position of phenyl rings, can significantly enhance cytotoxicity against various cell lines [10].
The 1,2,4-triazole ring system exhibits distinct chemical behavior compared to 1,2,3-triazole isomers [3] [4] [8]. The 1,2,4-arrangement provides different electronic distribution and hydrogen bonding patterns, influencing both chemical reactivity and biological activity [8]. The amphoteric nature of 1,2,4-triazoles, with pKa values of 2.45 for the protonated form and 10.26 for the neutral molecule, affects their behavior in different pH environments [4].
Compound | Molecular Formula | Molecular Weight (g/mol) | Fluorine Position | Key Structural Features |
---|---|---|---|---|
3-(2-fluorophenyl)-1H-1,2,4-triazol-5-amine | C₈H₇FN₄ [1] | 178.16 [1] | ortho-phenyl [1] | Fluorophenyl at carbon-3, amine at carbon-5 [1] |
3-ethyl-1H-1,2,4-triazol-5-amine | C₄H₈N₄ [14] | 112.13 [14] | None [14] | Ethyl at carbon-3, amine at carbon-5 [14] |
3-methyl-1H-1,2,4-triazol-5-amine | C₃H₆N₄ [14] | 98.11 [14] | None [14] | Methyl at carbon-3, amine at carbon-5 [14] |
1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine | C₉H₉FN₄ [15] | 192.19 [15] | meta-phenyl [15] | Fluorophenyl at nitrogen-1, methyl at carbon-3 [15] |